

physical and chemical properties of 2,3-Difluorophenylacetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Difluorophenylacetic acid

Cat. No.: B120708

[Get Quote](#)

2,3-Difluorophenylacetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorophenylacetic acid (CAS No. 145689-41-4) is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and liquid crystal industries.^{[1][2]} The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and biological activity, making it a valuable building block for the development of novel chemical entities. This technical guide provides a detailed overview of the physical and chemical properties of **2,3-Difluorophenylacetic acid**, along with experimental protocols for its synthesis and a summary of its general reactivity.

Physicochemical Properties

The physical and chemical properties of **2,3-Difluorophenylacetic acid** are summarized in the tables below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data.

Table 1: General and Physical Properties

Property	Value	Reference
CAS Number	145689-41-4	[3]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[3]
Molecular Weight	172.13 g/mol	[4]
Appearance	White to off-white crystalline powder	[3]
Melting Point	115-122 °C	[3]
Boiling Point	Predicted: ~250-270 °C at 760 mmHg	N/A
Solubility	Moderately soluble in organic solvents, less soluble in water.	

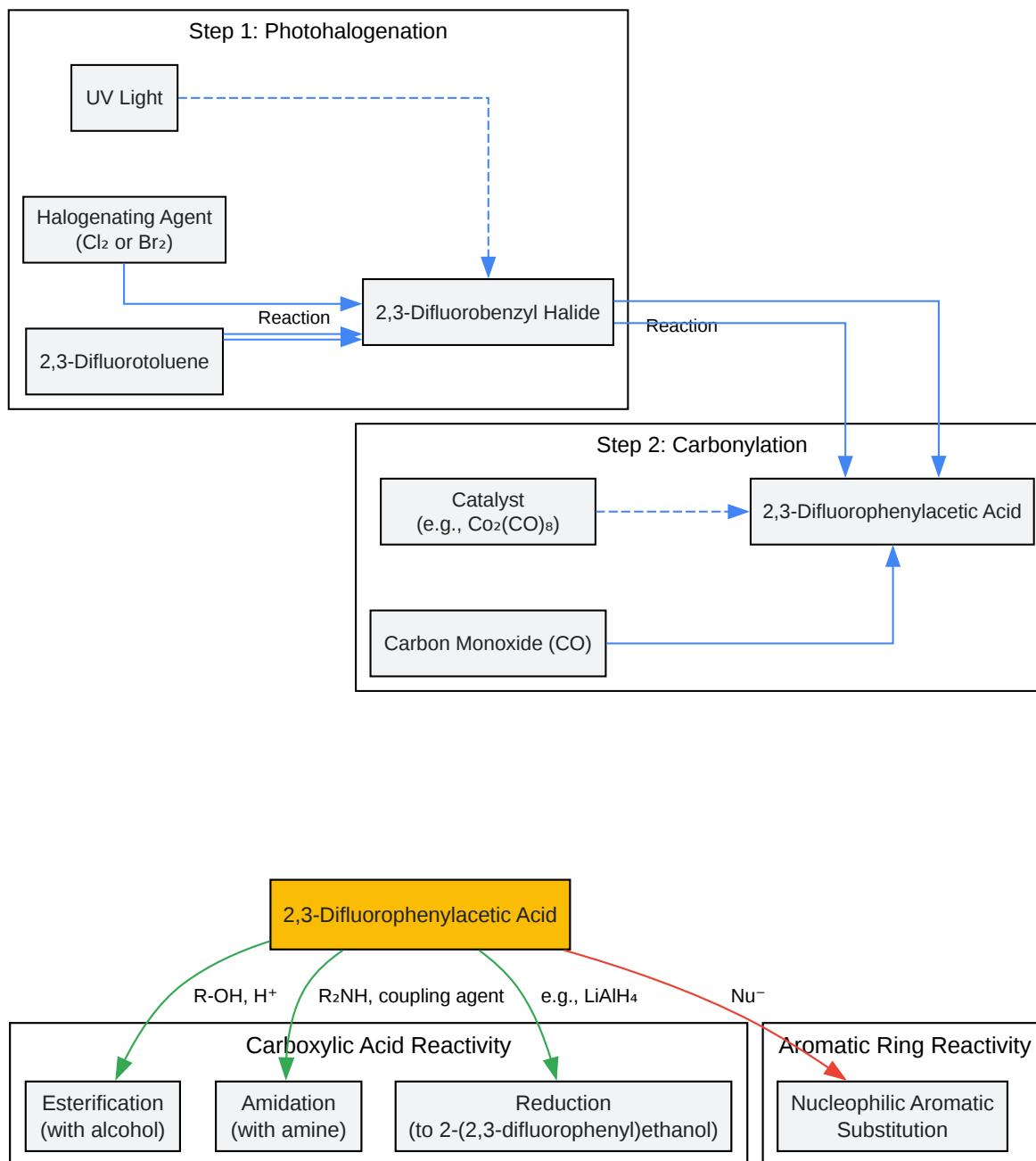
Table 2: Acidity and Spectral Data

Property	Value	Reference
pKa	Predicted: ~3.5 - 4.0	N/A
¹ H NMR	Predicted shifts for aromatic protons (δ 7.0-7.4 ppm) and methylene protons (δ 3.7 ppm).	N/A
¹³ C NMR	Predicted shifts for carboxylic acid carbon (δ ~175 ppm), aromatic carbons (δ ~115-150 ppm, with C-F coupling), and methylene carbon (δ ~40 ppm).	N/A
IR Spectroscopy	Characteristic peaks expected for O-H stretch (~3000 cm^{-1} , broad), C=O stretch (~1700 cm^{-1}), C-F stretches (~1100-1300 cm^{-1}), and aromatic C-H stretches (~3100 cm^{-1}).	N/A
Mass Spectrometry	Expected molecular ion peak (M^+) at m/z 172. Common fragmentation patterns include the loss of COOH (m/z 127) and subsequent fragmentation of the difluorobenzyl cation.	N/A

Experimental Protocols: Synthesis of 2,3-Difluorophenylacetic Acid

Several synthetic routes for the preparation of **2,3-Difluorophenylacetic acid** have been reported, primarily in patent literature. Two common methods are detailed below.

Method 1: Carbonylation of 2,3-Difluorobenzyl Halide


This method involves the photohalogenation of 2,3-difluorotoluene followed by carbonylation of the resulting 2,3-difluorobenzyl halide.[2]

Step 1: Photohalogenation of 2,3-Difluorotoluene

- To a suitable reactor, add 2,3-difluorotoluene and a solvent such as carbon tetrachloride (optional).
- Initiate the reaction by exposing the mixture to an ultraviolet (UV) light source.
- Slowly introduce a halogenating agent, such as chlorine or bromine gas, into the reaction mixture.
- Maintain the reaction temperature and continue UV irradiation until the starting material is consumed (monitored by techniques like GC).
- After the reaction is complete, remove the solvent and any unreacted starting materials under reduced pressure to obtain crude 2,3-difluorobenzyl halide.

Step 2: Carbonylation of 2,3-Difluorobenzyl Halide

- In a pressure reactor, combine the crude 2,3-difluorobenzyl halide from the previous step with a suitable solvent (e.g., methanol) and a carbonylation catalyst, such as a cobalt carbonyl complex (e.g., cobalt tetracarbonyl sodium).[2]
- Pressurize the reactor with carbon monoxide.
- Heat the reaction mixture to the desired temperature and stir until the reaction is complete.
- After cooling, carefully vent the excess carbon monoxide.
- The reaction mixture is then typically quenched with water and acidified.
- The product, **2,3-Difluorophenylacetic acid**, can be isolated by extraction with an organic solvent, followed by drying and evaporation of the solvent. Further purification can be achieved by recrystallization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 3. 2,3-Difluorophenylacetic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 2,3-Difluorophenylacetic acid, 98% | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [physical and chemical properties of 2,3-Difluorophenylacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120708#physical-and-chemical-properties-of-2-3-difluorophenylacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com